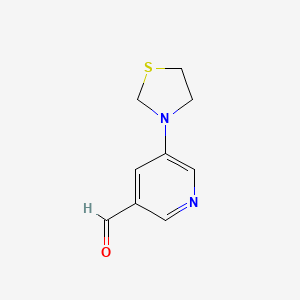

5-(Thiazolidin-3-yl)nicotinaldehyde

描述

5-(Thiazolidin-3-yl)nicotinaldehyde is a heterocyclic compound that features a thiazolidine ring fused to a nicotinaldehyde moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazolidin-3-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with thiazolidine. One common method is the condensation reaction between nicotinaldehyde and thiazolidine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction can be carried out in solvents such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

化学反应分析

Types of Reactions

5-(Thiazolidin-3-yl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: 5-(Thiazolidin-3-yl)nicotinic acid.

Reduction: 5-(Thiazolidin-3-yl)nicotinyl alcohol.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

5-(Thiazolidin-3-yl)nicotinaldehyde possesses a thiazolidine ring fused with a nicotinaldehyde moiety. Its molecular formula is , and it has a molecular weight of approximately 210.26 g/mol. The thiazolidine ring contributes to its biological activity, while the aldehyde group allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Scientific Research Applications

1. Chemistry:

- Synthesis of Complex Molecules: this compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity Studies: The compound can undergo various chemical transformations, including nucleophilic additions and condensation reactions, which are essential for the development of new synthetic methodologies.

2. Biology:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases associated with enzyme dysregulation.

3. Medicine:

- Therapeutic Potential: Research indicates that this compound may have therapeutic applications in treating conditions such as diabetes and cancer due to its ability to modulate biochemical pathways.

- Drug Development: Its unique structure allows for modifications that can enhance its efficacy and reduce side effects in drug formulations.

Case Studies

1. Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development.

2. Cytotoxicity Against Cancer Cell Lines:

Research involving various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. This suggests its potential utility in cancer therapy.

作用机制

The mechanism of action of 5-(Thiazolidin-3-yl)nicotinaldehyde involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nicotinaldehyde moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

相似化合物的比较

Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazole: A versatile heterocycle found in many biologically active compounds.

Nicotinaldehyde: A precursor in the synthesis of various heterocyclic compounds.

Uniqueness

5-(Thiazolidin-3-yl)nicotinaldehyde is unique due to the combination of the thiazolidine and nicotinaldehyde moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in the development of new pharmaceuticals and organic materials .

生物活性

5-(Thiazolidin-3-yl)nicotinaldehyde is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H10N2OS and a molecular weight of approximately 210.26 g/mol. The compound features a thiazolidine ring fused to a nicotinaldehyde moiety, which is thought to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cytochrome P450 Enzymes : The compound has been noted for its ability to selectively inhibit cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine and other xenobiotics, suggesting that this compound may play a role in modulating nicotine metabolism and reducing tobacco-related harm .

- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : The compound has shown potential in selectively modulating nAChRs, which are implicated in various central nervous system (CNS) disorders. This modulation could lead to therapeutic effects in conditions such as addiction and neurodegenerative diseases .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is significant given the rising concern over antibiotic resistance .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity, which is crucial for protecting cells from oxidative stress-related damage. Antioxidants play a vital role in preventing cellular damage linked to chronic diseases .

- Neuroprotective Effects : There is emerging evidence indicating that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Inhibition of CYP Enzymes

A study demonstrated that this compound effectively inhibited CYP2A6 activity in vitro, leading to reduced nicotine metabolism. This inhibition could help decrease the harmful effects associated with tobacco use by limiting the formation of carcinogenic metabolites .

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. Results indicated that it had significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from <0.008 to 8 µg/ml against resistant strains .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Thiazolidin-3-yl)nicotinaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between thiazolidine derivatives and nicotinaldehyde precursors. A common method involves refluxing a mixture of the aldehyde component (e.g., 5-formylnicotinic acid derivatives) with thiazolidine in glacial acetic acid, catalyzed by sodium acetate. For example, similar thiazolidinone syntheses use aldehydes under acidic conditions with reflux for 5 hours, followed by precipitation in ice-cold water and recrystallization . Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic additives to improve yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the aldehyde proton (~9–10 ppm) and thiazolidine ring protons (δ 3–5 ppm).

- HPLC-MS : For purity assessment and molecular ion detection ([M+H]+ or [M–H]–).

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S stretch at ~1200 cm⁻¹).

- Elemental analysis : To verify C, H, N, S composition. Cross-validation with reference data from authoritative databases (e.g., NIST Chemistry WebBook) is critical for accuracy .

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to light, moisture, and oxidation due to its aldehyde and thiazolidine groups. Stability studies should include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Accelerated aging tests in controlled humidity (e.g., 25°C/60% RH vs. 40°C/75% RH) to monitor degradation via HPLC.

- Use of inert atmospheres (N₂ or Ar) for long-term storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., thione-thiol equilibrium) or solvent effects. Strategies include:

- Variable-temperature NMR to observe dynamic equilibria.

- Computational modeling (DFT calculations) to predict dominant tautomeric forms.

- X-ray crystallography for unambiguous structural confirmation .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

Follow NIH preclinical guidelines for rigor:

- Biological vs. technical replicates : Clearly distinguish between independent experiments (biological replicates) and repeated measurements (technical replicates).

- Error bars : Use standard deviation (SD) for n ≥ 3 or standard error of the mean (SEM) with justification.

- Statistical tests : Specify tests (e.g., t-test, ANOVA) and adjust for multiple comparisons.

- Source data : Provide raw data for all figures to enable independent validation .

Q. How does this compound interact with biological surfaces, and what methods quantify these interactions?

Surface adsorption/reactivity can be studied using:

- Microspectroscopic imaging (e.g., Raman or AFM-IR) to map compound distribution on model membranes.

- Quartz crystal microbalance (QCM) : To measure mass changes during adsorption.

- Competitive binding assays with fluorescent probes (e.g., FMP-10 derivatives) to assess binding affinity .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key issues include:

- Purification bottlenecks : Replace recrystallization with preparative HPLC or column chromatography for higher throughput.

- Byproduct formation : Optimize reaction stoichiometry and monitor intermediates via LC-MS.

- Safety protocols : Address aldehyde volatility and thiazolidine toxicity using closed-system reactors .

Q. Methodological Considerations

- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed protocols (e.g., NIST or Analytical Chemistry standards) .

- Contradictory Evidence : Resolve discrepancies in melting points or reactivity by replicating experiments under standardized conditions (e.g., controlled humidity, inert atmospheres) .

属性

IUPAC Name |

5-(1,3-thiazolidin-3-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-8-3-9(5-10-4-8)11-1-2-13-7-11/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMJIWOWGKLSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。